1-(2-nitrophenyl)prop-2-en-1-one
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
1-(2-nitrophenyl)prop-2-en-1-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7NO3/c1-2-9(11)7-5-3-4-6-8(7)10(12)13/h2-6H,1H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HJUREEORHHYGAX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC(=O)C1=CC=CC=C1[N+](=O)[O-] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
177.16 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies and Process Optimization
Conventional Synthetic Routes to 1-(2-nitrophenyl)prop-2-en-1-one and Analogues
Conventional methods for synthesizing chalcones, including this compound, have been widely employed for decades. These approaches typically involve condensation reactions catalyzed by strong acids or bases.
Claisen-Schmidt Condensation Protocols
The Claisen-Schmidt condensation is the most common and foundational method for synthesizing chalcones. acs.orgaip.orgwikipedia.org This reaction involves the cross-aldol condensation of an aromatic ketone with an aromatic aldehyde that lacks an α-hydrogen. wikipedia.org In the context of this compound, this translates to the reaction of 2-nitroacetophenone with a suitable benzaldehyde (B42025) derivative. researchgate.net
The reaction mechanism proceeds via a base-catalyzed enolate formation from the ketone (2-nitroacetophenone), which then acts as a nucleophile, attacking the carbonyl carbon of the aldehyde. The resulting β-hydroxy ketone intermediate readily undergoes dehydration to yield the α,β-unsaturated ketone, which is the chalcone (B49325) product. youtube.com While effective, conventional Claisen-Schmidt reactions can necessitate long reaction times, sometimes up to 24 hours, and may result in unsatisfactory yields depending on the specific reactants. frontiersin.org
A specific example is the synthesis of 3-(4-methoxyphenyl)-1-(2-nitrophenyl)prop-2-en-1-one (B14439033), which was prepared by reacting 2-nitroacetophenone (also known as 2-nitrylhypnone) with 4-methoxybenzaldehyde. researchgate.net
Base-Catalyzed Approaches
The Claisen-Schmidt condensation is typically carried out in the presence of a strong base. aip.orgpropulsiontechjournal.comsaudijournals.com Commonly used bases include alkali metal hydroxides such as sodium hydroxide (B78521) (NaOH) and potassium hydroxide (KOH), as well as barium hydroxide (Ba(OH)₂) and lithium hydroxide (LiOH). aip.orgpropulsiontechjournal.com The choice of base can influence the reaction rate and yield. For instance, a study comparing NaOH, KOH, and potassium carbonate (K₂CO₃) in a micellar medium found similar yields for all three bases. acs.org
In a typical laboratory procedure, the aromatic ketone and aldehyde are mixed, and then an aqueous or alcoholic solution of the base is added. aip.orgpropulsiontechjournal.com The reaction is often stirred at room temperature until the product precipitates out of the solution. propulsiontechjournal.com For example, various iodo-nitro-chalcones have been synthesized by condensing a substituted acetophenone (B1666503) with different aromatic aldehydes in ethanol (B145695) using NaOH as the catalyst. derpharmachemica.com Similarly, the synthesis of various chalcones from 3-nitroacetophenone was achieved in ethanol with a catalytic amount of sodium hydroxide. researchgate.net
| Catalyst | Reactants | Solvent | Outcome |
| NaOH | 2-nitroacetophenone, 4-methoxybenzaldehyde | Ethanol | 78% yield of 3-(4-methoxyphenyl)-1-(2-nitrophenyl)prop-2-en-1-one researchgate.net |
| KOH | Various benzaldehydes and acetophenones | Not specified | Successful synthesis of chalcone derivatives aip.org |
| Ba(OH)₂ | Acetophenone derivatives, Benzaldehyde derivatives | Polar solvents | Mentioned as a possible catalyst for chalcone synthesis aip.org |
| LiOH | Acetophenone derivatives, Benzaldehyde derivatives | Polar solvents | Mentioned as a possible catalyst for chalcone synthesis aip.org |
| K₂CO₃ | Benzaldehyde, Acetophenone | CTAB solution | Comparable yield to NaOH and KOH acs.org |
Solvent Systems and Reaction Conditions
The choice of solvent is a critical parameter in the conventional synthesis of chalcones. Polar solvents are generally preferred to facilitate the dissolution of the reactants and the base catalyst. aip.orgpropulsiontechjournal.com Ethanol is a very common solvent for these reactions. researchgate.netacs.orgpropulsiontechjournal.comderpharmachemica.com Methanol is another frequently used alcohol-based solvent. acs.org
Reaction conditions can vary significantly. While many preparations are conducted at room temperature with stirring for several hours researchgate.netaip.org, some may require elevated temperatures to proceed at a reasonable rate. The reaction time can range from a few hours to over a day. aip.orgfrontiersin.org For example, one procedure involves stirring the reactants for 1.5 hours and then letting the mixture stand for 14 to 16 hours at room temperature. aip.org In another case, stirring for 3 hours was sufficient to obtain the desired product. researchgate.net The presence of a nitro group on the benzaldehyde can sometimes hinder the Claisen-Schmidt condensation when using a base catalyst. jocpr.com
Advanced and Green Chemistry Approaches in Synthesis
In recent years, there has been a growing emphasis on developing more environmentally friendly and efficient synthetic methods. This has led to the exploration of alternative energy sources like microwaves and ultrasound for chalcone synthesis. These "green" approaches often lead to shorter reaction times, higher yields, and a reduction in the use of hazardous solvents. propulsiontechjournal.comsaudijournals.com
Microwave-Assisted Synthesis
Microwave irradiation has emerged as a powerful tool in organic synthesis, offering significant advantages over conventional heating methods. frontiersin.org For chalcone synthesis, microwave-assisted Claisen-Schmidt condensations can dramatically reduce reaction times from hours to mere minutes and often provide excellent yields. frontiersin.org
However, the suitability of microwave assistance can be dependent on the specific substrates. For instance, one study reported that the presence of a nitro substituent on the benzaldehyde made microwave-assisted synthesis less favorable, and in some cases, the chalcone product was not formed at all. jocpr.com Instead, a β-hydroxy ketone intermediate was isolated. jocpr.com This suggests that for certain nitro-substituted chalcones, conventional methods might be more effective. Despite this, other research has successfully employed microwave irradiation for the synthesis of various heterocyclic compounds derived from chalcone-like precursors. scilit.comrsc.orgnih.gov
Ultrasound-Assisted Synthesis
Ultrasound-assisted synthesis is another green chemistry technique that has been successfully applied to the preparation of chalcones. researchgate.netresearchgate.net The use of ultrasonic irradiation can accelerate the reaction and improve yields compared to traditional stirring methods. researchgate.netmdpi.com This is attributed to the phenomenon of acoustic cavitation, which generates localized high temperatures and pressures, enhancing mass transfer and reaction rates. mdpi.com
A study on the synthesis of 2-nitrochalcone (B191979) derivatives compared a conventional method with an ultrasound-assisted method. researchgate.netresearchgate.net While both methods were effective, the conventional approach sometimes resulted in better yields and shorter reaction times for these specific nitrochalcones. researchgate.net In another study, the Claisen-Schmidt condensation of nitroacetophenones and nitrobenzaldehydes was carried out under ultrasonic irradiation in a cyclohexane-methanol solvent system, achieving yields between 56% and 92%. researchgate.net The development of efficient and eco-friendly ultrasound-assisted methods has been reported for the high-yield synthesis of various chalcone derivatives. nih.gov
| Method | Reactants | Conditions | Yield | Time | Reference |
| Conventional | 2-nitroacetophenone derivatives | Stirring | Generally good, but sometimes lower than ultrasound | Can be longer | researchgate.net |
| Ultrasound | 2-nitroacetophenone derivatives | Ultrasonic irradiation | 56-92% | Shorter than conventional | researchgate.net |
| Ultrasound | 2',4'-dihydroxychalcone derivatives | Ultrasonic irradiation | 70-94% | Not specified | nih.gov |
| Ultrasound | Benzophenone, Benzaldehyde | NaOH, Ethanol | Quantitative | 15 minutes | mdpi.com |
Optimization of Reaction Parameters
The efficiency of the Claisen-Schmidt condensation is highly sensitive to several interconnected parameters. The concentration of the base catalyst, typically an alkali hydroxide like sodium hydroxide (NaOH) or potassium hydroxide (KOH), is a crucial factor. nih.gov Studies on similar chalcone syntheses have shown that the sodium hydroxide dosage is a key determinant of reaction success. acs.org Insufficient amounts of base can lead to negligible or incomplete reactions, whereas an excessive concentration can promote undesirable side reactions, such as the Cannizzaro reaction of the aldehyde or the formation of complex resinous materials. acs.orgjocpr.com For instance, in the synthesis of a related nitrochalcone, using a high concentration of NaOH resulted in the formation of a dark liquid instead of the desired crystalline product. jocpr.com
Temperature also plays a significant role. While many procedures are conducted at room temperature, allowing the reaction to proceed over several hours or overnight, other protocols utilize elevated temperatures, such as 60°C, to accelerate the reaction. nih.govnih.govnih.gov However, higher temperatures can also increase the rate of side reactions, necessitating a careful balance to achieve optimal results. acs.org The reaction time is another variable, with reported durations ranging from a few hours to overnight to ensure complete conversion. nih.govnih.govresearchgate.net
The choice of solvent is typically a protic solvent like ethanol or methanol, which effectively dissolves the reactants and the base catalyst. rjptonline.orgnih.govnih.gov The optimization of these parameters is often specific to the exact substrates and desired scale of the reaction.
| Parameter | Condition | Effect on Synthesis | Source(s) |
| Base Concentration | Low | Negligible or slow reaction rate. | acs.org |
| Optimal | Maximizes yield of the desired chalcone. | acs.org | |
| High | Promotes side reactions (e.g., Cannizzaro, polymerization). | jocpr.com | |
| Temperature | Room Temperature | Slower reaction, may require longer time (e.g., overnight). | nih.gov |
| Elevated (e.g., 60°C) | Faster reaction rate. | nih.gov | |
| May increase the formation of by-products. | acs.org | ||
| Reaction Time | Short (e.g., 3-6 hours) | May be sufficient, especially at higher temperatures. | nih.govresearchgate.net |
| Long (e.g., overnight) | Often used at room temperature to ensure completion. | nih.gov |
Mechanistic Investigations of Synthetic Pathways
Understanding the reaction mechanism is fundamental to controlling the synthesis and minimizing the formation of impurities. This involves elucidating the pathway to the main product as well as identifying potential side reactions.
Proposed Reaction Mechanisms for Main Product Formation
The formation of this compound via the Claisen-Schmidt condensation proceeds through a well-established multi-step mechanism. youtube.com
Enolate Formation: The reaction is initiated by the deprotonation of the α-carbon of 2'-nitroacetophenone (B117912) by a strong base (e.g., hydroxide ion). This removes an acidic α-hydrogen to form a resonance-stabilized enolate, which serves as the key nucleophile. youtube.com
Nucleophilic Attack: The nucleophilic carbon of the enolate attacks the electrophilic carbonyl carbon of the benzaldehyde. This step results in the formation of a tetrahedral alkoxide intermediate. youtube.com
Protonation: The alkoxide intermediate is protonated by a proton source, typically the solvent (e.g., water or ethanol), to yield a neutral β-hydroxy ketone, which is an aldol (B89426) addition product. jocpr.comyoutube.com
Dehydration: The final step is the base-catalyzed elimination of a water molecule (dehydration) from the β-hydroxy ketone to form the α,β-unsaturated carbonyl system characteristic of chalcones. Experimental evidence for similar reactions suggests that this step proceeds via an E1cB (Elimination Unimolecular Conjugate Base) mechanism. In this pathway, the base removes the α-hydrogen to form an enolate, and the subsequent departure of the hydroxide leaving group from the β-carbon is the rate-determining step. The existence of a stable enolate intermediate supports the E1cB mechanism over a concerted E2 pathway. youtube.com
Analysis of Side Reaction Pathways and By-product Formation
Several side reactions can compete with the main Claisen-Schmidt condensation pathway, leading to the formation of various by-products.
Incomplete Dehydration: If the final elimination step is not completed, the β-hydroxy ketone (aldol addition product) can be isolated as a by-product. jocpr.com
Cannizzaro Reaction: Under strongly basic conditions, the benzaldehyde reactant, which lacks α-hydrogens, can undergo a self-redox reaction known as the Cannizzaro reaction. This disproportionation reaction produces benzyl (B1604629) alcohol and benzoic acid. The presence of an electron-withdrawing nitro group on the benzaldehyde ring can accelerate this side reaction. jocpr.com
Cascade Cyclization: An unusual cascade reaction has been observed when ortho-nitrochalcones are treated with certain nucleophiles, such as the cyanide anion. This process is initiated by a Michael addition of the nucleophile to the chalcone's α,β-unsaturated system. The resulting enolate can then trigger an intramolecular 5-exo-trig cyclization by attacking the electrophilic ortho-nitro group, a step mechanistically related to the Baeyer–Drewson reaction, ultimately forming products like (E)-2-(3-oxoindolin-2-ylidene)-2-arylacetonitriles. rsc.org
Tandem Cyclization to Acridones: In the presence of a copper(I) catalyst and a base, ortho-nitrochalcones can undergo a tandem cyclization reaction with vinyl malononitriles to yield acridone (B373769) derivatives. acs.org
Polymerization/Decomposition: High concentrations of base and elevated temperatures can lead to the formation of dark, resinous, or polymeric materials, indicating complex decomposition pathways. jocpr.com
In-situ Monitoring Techniques in Synthesis
To better control reaction conditions and understand kinetic profiles, in-situ monitoring techniques are employed. These methods allow for real-time analysis of the reaction mixture without the need for sampling and quenching.
For chalcone synthesis, in-situ Raman spectroscopy has proven to be a valuable analytical tool. acs.org This technique can monitor the progress of the Claisen-Schmidt condensation by tracking the vibrational modes of the functional groups involved. The consumption of reactants and the formation of the product can be followed in real-time by observing changes in the intensity of specific Raman peaks. acs.org
For example, in a similar synthesis, the reaction was monitored by observing the decrease in the peak intensity corresponding to the aldehyde group of the reactant and the simultaneous increase in the peak intensity of the newly formed C=C double bond of the chalcone product. acs.org This real-time data provides direct insight into the reaction kinetics and allows for the precise determination of the reaction endpoint. Furthermore, in-situ spectroscopy is instrumental in studying the influence of parameters like catalyst concentration and temperature on both the main reaction and the emergence of side products. acs.org
| Functional Group | Reactant/Product | Typical Raman Shift (cm⁻¹) | Monitored Change | Source(s) |
| Aldehyde Group | Reactant (Benzaldehyde) | ~1700 (C=O stretch) | Decrease in intensity | acs.org |
| Alkene C=C Bond | Product (Chalcone) | ~1600 (C=C stretch) | Increase in intensity | acs.org |
| Methyl Group | Reactant (Acetophenone) | ~2900-3000 (C-H stretch) | Decrease in intensity | acs.org |
Molecular Structure, Conformation, and Intermolecular Interactions
Advanced Spectroscopic Characterization Methodologies
Spectroscopic techniques are indispensable for the detailed structural elucidation of organic compounds. For 1-(2-nitrophenyl)prop-2-en-1-one and its analogues, methods such as Nuclear Magnetic Resonance (NMR), Fourier Transform Infrared (FTIR), UV-Visible spectroscopy, and X-ray crystallography provide a comprehensive understanding of its molecular architecture.
For instance, in the ¹H NMR spectrum of the related compound 3-(3-nitrophenyl)-1-[4-(prop-2-ynyloxy)phenyl]prop-2-en-1-one, the olefinic protons of the α,β-unsaturated system appear as distinct doublets. rsc.orgnih.gov The proton on the α-carbon (adjacent to the carbonyl group) typically resonates further upfield, while the β-carbon proton appears downfield due to deshielding effects from the phenyl ring. rsc.orgnih.gov A key diagnostic feature is the coupling constant (J) between these two protons, which for a trans configuration is typically large, in the range of 15.6 to 16.0 Hz. rsc.orgnih.govrsc.org The aromatic protons of the 2-nitrophenyl group would exhibit complex splitting patterns in the downfield region of the spectrum.
The ¹³C NMR spectrum would complement this data, with the carbonyl carbon appearing at a characteristic downfield shift (typically >188 ppm). rsc.org The carbons of the vinyl group and the aromatic ring would resonate in the range of approximately 113 to 150 ppm. rsc.org
Table 1: Predicted ¹H and ¹³C NMR Data for this compound based on Analogous Compounds This table is predictive and based on data from similar structures. Actual values may vary.
| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
| Carbonyl (C=O) | - | >188 |
| α-vinyl CH | Doublet, ~6.7-7.0 | ~122-129 |
| β-vinyl CH | Doublet, ~7.5-7.8 | ~140-145 |
| Aromatic CHs | Multiplet, ~7.4-8.2 | ~124-148 |
| Quaternary Ar-C | - | ~130-148 |
FTIR spectroscopy is utilized to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which causes molecular vibrations. For this compound, several characteristic absorption bands are expected.
The most prominent peaks would correspond to the stretching vibrations of the carbonyl (C=O) group, the nitro (NO₂) group, and the carbon-carbon double bond (C=C) of the enone system. In related 2-nitrochalcones, the C=O stretching vibration is typically observed in the region of 1636-1650 cm⁻¹. rsc.orgnih.govrsc.org The presence of conjugation with the vinyl group and the aromatic ring slightly lowers this frequency compared to a simple ketone.
The nitro group gives rise to two distinct stretching vibrations: an asymmetric stretch usually found around 1518-1527 cm⁻¹ and a symmetric stretch around 1350 cm⁻¹. rsc.orgnih.govresearchgate.net The C=C double bond of the propenone backbone typically shows a stretching band near 1590-1609 cm⁻¹. rsc.orgresearchgate.net
Table 2: Characteristic FTIR Absorption Bands for this compound based on Analogous Compounds This table is predictive and based on data from similar structures.
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Reference(s) |
| Carbonyl (C=O) | Stretching | 1636 - 1650 | rsc.orgnih.govrsc.org |
| Nitro (NO₂) | Asymmetric Stretching | 1518 - 1527 | rsc.orgnih.govresearchgate.net |
| Nitro (NO₂) | Symmetric Stretching | ~1350 | researchgate.net |
| Alkene (C=C) | Stretching | 1590 - 1609 | rsc.orgresearchgate.net |
| Aromatic C-H | Stretching | >3000 | rsc.org |
UV-Visible spectroscopy provides information about the electronic transitions within a molecule, particularly those involving conjugated π-systems. Chalcones are known to exhibit strong UV absorption due to their extended conjugation across the aromatic rings and the enone system.
The spectrum is typically characterized by two main absorption bands. The higher energy band (Band I) is attributed to the π → π* transition within the benzoyl group, while the lower energy band (Band II) corresponds to the π → π* transition of the entire cinnamoyl system. For the parent chalcone (B49325), these bands appear around 220-270 nm and 340-390 nm, respectively. The presence of substituents on the aromatic rings can cause a shift in the position and intensity of these bands. The nitro group, being an electron-withdrawing group, is expected to influence these electronic transitions, though specific experimental spectra for this compound are not detailed in the provided search results. Theoretical studies on related nitro-chalcones confirm that the electronic properties and absorption spectra are influenced by the position of the nitro group. ufms.br
X-ray crystallography allows for the precise determination of the three-dimensional arrangement of atoms in the solid state. While a crystal structure for this compound is not available, the structures of several closely related derivatives, such as 3-(4-methoxyphenyl)-1-(2-nitrophenyl)prop-2-en-1-one (B14439033), have been reported and provide significant insights. rsc.orgchemspider.comresearchgate.netnih.gov
In these structures, the enone bridge (–CH=CH–C=O–) typically adopts a trans configuration, which is the more stable arrangement. rsc.orgchemspider.com A key structural feature of 2'-nitrochalcones is the significant steric repulsion between the ortho-nitro group and the adjacent carbonyl group. This repulsion forces the 2-nitrophenyl ring to twist out of the plane of the enone system. rsc.org For example, in 3-(4-methoxyphenyl)-1-(2-nitrophenyl)prop-2-en-1-one, the dihedral angle between the two benzene (B151609) rings is a substantial 80.73(2)°. rsc.orgchemspider.comresearchgate.netnih.gov This twisting disrupts the coplanarity of the conjugated system, which has implications for the molecule's electronic properties. The crystal packing is often stabilized by intermolecular C—H···O hydrogen bonds. rsc.orgchemspider.comresearchgate.netnih.gov
Table 3: Crystallographic Data for the Derivative 3-(4-Methoxyphenyl)-1-(2-nitrophenyl)prop-2-en-1-one
| Parameter | Value | Reference(s) |
| Chemical Formula | C₁₆H₁₃NO₄ | rsc.orgchemspider.comresearchgate.netnih.gov |
| Crystal System | Monoclinic | rsc.orgchemspider.comresearchgate.netnih.gov |
| Space Group | P2₁/c | rsc.orgchemspider.comresearchgate.netnih.gov |
| a (Å) | 11.594 (2) | rsc.orgchemspider.comresearchgate.netnih.gov |
| b (Å) | 7.7736 (16) | rsc.orgchemspider.comresearchgate.netnih.gov |
| c (Å) | 15.174 (3) | rsc.orgchemspider.comresearchgate.netnih.gov |
| β (°) | 94.59 (3) | rsc.orgchemspider.comresearchgate.netnih.gov |
| V (ų) | 1363.1 (5) | rsc.orgchemspider.comresearchgate.netnih.gov |
| Z | 4 | rsc.orgchemspider.comresearchgate.netnih.gov |
| Dihedral Angle (rings) | 80.73 (2)° | rsc.orgchemspider.comresearchgate.netnih.gov |
Conformational Preferences and Stereochemistry
The stereochemistry of this compound is defined by the geometry of the C=C double bond and the conformation around the single bond connecting the vinyl and carbonyl groups.
Rotation around the single bond between the α-carbon and the carbonyl carbon gives rise to two planar conformers: s-cis and s-trans. masterorganicchemistry.com In the s-cis conformation, the C=C and C=O bonds are on the same side of the single bond, while in the s-trans conformation, they are on opposite sides. masterorganicchemistry.com
For many chalcones, the s-cis conformer is found to be more stable due to favorable electronic delocalization. ufms.brresearchgate.net However, in the case of 2'-nitrochalcones like this compound, the situation is more complex. Theoretical studies on related 2'-nitro-4-hydroxy-3-methoxy chalcone show that steric and electrostatic repulsion between the ortho-nitro group and the carbonyl oxygen can destabilize the s-cis conformation. ufms.br This can lead to a higher population of the s-trans conformer at equilibrium compared to other chalcones. researchgate.netufms.br The crystal structures of some 2'-nitrochalcone derivatives show them adopting the transoid (s-trans) conformation in the solid state, which is less common for other chalcones. rsc.org This preference is a direct consequence of the steric hindrance imposed by the bulky ortho-nitro substituent, which overrides the electronic stabilization that typically favors the s-cis form. rsc.orgufms.br
Intermolecular Interactions in Crystal Lattices
The packing of molecules in a crystal is governed by a network of intermolecular interactions, which dictate the stability and physical properties of the solid.
In the crystal structure of 3-(4-methoxyphenyl)-1-(2-nitrophenyl)prop-2-en-1-one, the molecules are stacked along the b-axis and are linked by C-H...O interactions. researchgate.net These interactions are a common feature in the crystal packing of related chalcones. For example, in (E)-3-(2-chlorophenyl)-1-(4-nitrophenyl)prop-2-en-1-one, neighboring columns of molecules are linked by weak C-H...O interactions. nih.gov
| Donor-H...Acceptor | D-H (Å) | H...A (Å) | D...A (Å) | D-H...A (°) | Symmetry Code | Reference |
| C16-H16A...O1 | 0.93 | 2.51 | 3.249 (1) | 136 | x, y+1, z | researchgate.net |
Note: Data is for 3-(4-methoxyphenyl)-1-(2-nitrophenyl)prop-2-en-1-one.
π-π stacking interactions are another significant force in the crystal packing of aromatic compounds. In the crystal structure of (E)-3-(2-methoxyphenyl)-1-(4-nitrophenyl)prop-2-en-1-one, the packing is stabilized by weak π-π stacking interactions. researchgate.net Similarly, in (E)-3-(2-chlorophenyl)-1-(4-nitrophenyl)prop-2-en-1-one, adjacent molecules are stacked in a head-to-tail fashion into columns along the a-axis by π-π interactions, with a centroid-centroid distance of 3.6955 (8) Å. nih.gov However, in the case of 3-(3-nitrophenyl)-1-[4-(prop-2-ynyloxy)phenyl]prop-2-en-1-one, no π-π interactions between the phenyl rings are observed. nih.gov
The nitro group and any halogen substituents can be involved in specific intermolecular interactions that influence crystal packing. In some structures, nitro-π interactions have been identified as an important aspect of the solid-state arrangement. researchgate.net The nitro group can also participate in C-H...O hydrogen bonds, as seen in the derivatives discussed.
Hirshfeld surface analysis is a powerful tool for visualizing and quantifying intermolecular interactions in a crystal. For related chalcone structures, this analysis reveals the relative contributions of different types of contacts. For example, in (2E)-1-(4-bromophenyl)-3-(2-methylphenyl)prop-2-en-1-one, Hirshfeld analysis showed that the most significant contacts are H...H (43.1%), C...H/H...C (17.4%), Br...H/H...Br (14.9%), C...C (11.9%), and O...H/H...O (9.8%). nih.gov In another case, that of crystal structure and Hirshfeld surface analysis of (E)-1-[2,2-dibromo-1-(4-nitrophenyl)ethenyl]-2-(4-fluorophenyl)diazene, the most significant contributions to the crystal packing are from O...H/H...O (15.0%), H...H (14.3%), Br...H/H...Br (14.2%), and C...H/H...C (10.1%) contacts. nih.gov This type of analysis provides a detailed fingerprint of the intermolecular interactions that stabilize the crystal structure.
Theoretical and Computational Chemistry Studies
Density Functional Theory (DFT) Applications
No specific DFT studies on 1-(2-nitrophenyl)prop-2-en-1-one were found to provide data for the following subsections.
Geometry Optimization and Vibrational Frequency Analysis
Information regarding the optimized molecular geometry, bond lengths, bond angles, and vibrational frequencies of this compound, as determined by DFT calculations, is not available in the reviewed literature.
Electronic Structure Analysis: HOMO-LUMO Energy Gaps
Data on the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies, and the resultant energy gap for this compound, are not documented in the available scientific papers. Such information is crucial for understanding the molecule's electronic transitions and chemical reactivity.
Molecular Electrostatic Potential (MEP) Mapping
MEP maps, which are instrumental in identifying the electrophilic and nucleophilic sites of a molecule, have not been published for this compound.
Natural Bond Orbital (NBO) Analysis
There are no available NBO analyses for this compound that would provide insights into its electronic structure, such as hyperconjugative interactions and charge delocalization.
Quantum Chemical Parameters and Reactivity Descriptors
Electronegativity, Hardness, Softness, and Electrophilicity Index
Specific values for quantum chemical parameters such as electronegativity (χ), chemical hardness (η), chemical softness (S), and the electrophilicity index (ω) for this compound have not been reported in the literature surveyed.
Solvent Effects on Molecular Properties
The Polarizable Continuum Model (PCM) is a widely used computational method to study the effects of a solvent on a solute molecule. scielo.org.coredalyc.org Instead of modeling individual solvent molecules, PCM represents the solvent as a continuous dielectric medium characterized by its dielectric constant (ε). scielo.org.co The solute molecule is placed in a cavity within this continuum, and its charge distribution polarizes the solvent, which in turn creates a reaction field that interacts with the solute. This mutual polarization is calculated self-consistently, providing insights into how the solvent environment influences molecular properties. q-chem.comq-chem.com
PCM is applied to study various aspects of chalcone (B49325) derivatives, including:
Geometrical Parameters: Analyzing changes in bond lengths and angles in different solvents.
Electronic Properties: Calculating shifts in frontier molecular orbital energies (HOMO-LUMO gap) which relate to the molecule's stability and reactivity in solution. scielo.org.co
Spectroscopic Properties: Predicting shifts in absorption spectra (solvatochromism).
Thermodynamic Stability: Evaluating the relative stability of different conformers in solution.
Computational studies on chalcones demonstrate that PCM effectively models the influence of both protic and aprotic solvents on their electrical and optical properties. scielo.org.coredalyc.orgresearchgate.net This approach is essential for bridging the gap between theoretical gas-phase calculations and experimental results, which are most often obtained in solution. semanticscholar.org
The solvent environment can significantly alter the electronic properties of solute molecules, particularly for polar compounds like this compound. The nitro group (NO₂) is a strong electron-withdrawing group, which imparts a significant dipole moment to the molecule.
Dipole Moment (µ): In computational studies of nitro-substituted chalcones, the dipole moment is observed to increase significantly with the increasing dielectric constant of the solvent. scielo.org.coredalyc.org For instance, the dipole moment of a similar compound, (E)-1-(4-Nitrophenyl)-3-phenylprop-2-en-1-one, increases by over 23% when moving from the gas phase to a polar solvent like water. scielo.org.coredalyc.org This is due to the stabilization of the charge-separated state by the polar solvent's reaction field.
Polarizability (α) and Hyperpolarizability (β): These properties are measures of how easily the electron cloud of a molecule can be distorted by an external electric field and are related to nonlinear optical (NLO) activity. The presence of both electron-donating and electron-accepting groups connected by a π-conjugated system, as in chalcones, often leads to significant NLO properties. Theoretical studies on nitrochalcones show that both polarizability and, more dramatically, first hyperpolarizability increase with solvent polarity. scielo.org.coredalyc.org The change in the substituent from a methyl group to a nitro group has been shown to benefit the NLO properties of chalcones, especially in the presence of a solvent. scielo.org.coredalyc.org
Table 2: Calculated Dipole Moment of (E)-1-(4-Nitrophenyl)-3-phenylprop-2-en-1-one in Various Solvents This table presents DFT-calculated data for a structural isomer to illustrate the expected trend for this compound, showing an increase in dipole moment with solvent polarity.
| Solvent | Dielectric Constant (ε) | Calculated Dipole Moment (µ) [Debye] |
|---|---|---|
| Gas Phase | 1.0 | 4.95 |
| Chloroform | 4.8 | 5.78 |
| Acetone | 20.7 | 6.05 |
| Ethanol (B145695) | 24.6 | 6.08 |
| DMSO | 46.7 | 6.11 |
| Water | 78.4 | 6.12 |
Source: Adapted from theoretical studies on nitrochalcone isomers. scielo.org.coredalyc.org
Molecular Dynamics Simulations for Chemical Interactions
Molecular Dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. For this compound, MD simulations can provide detailed insights into its interaction and adsorption behavior on various material interfaces, such as metal surfaces (e.g., steel for corrosion inhibition) or carbon-based materials (e.g., graphene for sensor applications). imist.machemmethod.com
In a typical MD simulation, the system consists of the adsorbate molecule (this compound), the substrate (the material surface), and often a solvent (like water). The interactions between atoms are described by a force field. The simulation calculates the trajectories of the molecules, revealing information about the adsorption process, orientation of the molecule on the surface, and the binding strength.
Key parameters obtained from MD simulations include:
Adsorption Energy / Binding Energy: This is a critical value that indicates the strength of the interaction between the molecule and the surface. A more negative value implies stronger and more stable adsorption. chemmethod.com Studies on similar organic molecules on surfaces show that adsorption is often driven by a combination of electrostatic interactions, hydrogen bonding, and van der Waals forces. chemmethod.commdpi.comresearchgate.net For aromatic molecules like chalcones, π-π stacking interactions with surfaces like graphene can also play a significant role. chemmethod.com
Radial Distribution Function (RDF): RDF analysis can reveal the average distance between specific atoms of the adsorbate and the surface, providing details on the binding geometry.
Molecular Orientation: Simulations can show the preferred orientation of the molecule upon adsorption, for example, whether it lies flat on the surface, which maximizes van der Waals and π-π interactions, or adopts a tilted orientation.
For instance, MD simulations of nitrophenols on graphene have shown that binding energy increases with the number of nitro groups and that hydrogen bonding and van der Waals forces are key to the stability of the adsorbate-adsorbent pair. chemmethod.com The adsorption energy for related nitrophenyl compounds on a mild steel surface was found to be low and negative, indicating a spontaneous physical adsorption mechanism. imist.ma
Table 3: Representative Adsorption Energies for Aromatic Nitro Compounds on Different Material Interfaces This table provides typical adsorption energy ranges from MD simulation studies of similar molecules to illustrate the data that would be obtained for this compound.
| Adsorbate | Material Interface | Typical Adsorption Energy (kcal/mol) | Primary Interaction Forces |
|---|---|---|---|
| p-Nitrophenol | Graphene | -15 to -25 | π-π stacking, Hydrogen bonding |
| Nitrophenylpropenone derivative | Fe (110) Surface (Mild Steel) | -10 to -20 | Electrostatic, Covalent character |
| Perfluorooctanesulfonic acid (PFOS) | Graphene | ~ -170 | Hydrophobic, van der Waals |
Source: Adapted from molecular dynamics studies of organic adsorbates. imist.machemmethod.commdpi.com
Chemical Reactivity and Derivatization Studies
Nucleophilic and Electrophilic Reactions of the α,β-unsaturated Ketone System
The core reactivity of 1-(2-nitrophenyl)prop-2-en-1-one is centered on its α,β-unsaturated carbonyl system, commonly known as a chalcone (B49325) framework. This moiety is susceptible to both nucleophilic and electrophilic attacks.
Nucleophilic Addition: The conjugated system is polarized by the electron-withdrawing carbonyl group, rendering the β-carbon atom electrophilic. This makes the compound an excellent Michael acceptor, readily undergoing conjugate addition with a wide range of nucleophiles. This reaction is a key step in the formation of more complex structures.
Electrophilic Addition: While less common due to the deactivating effect of the carbonyl group, the carbon-carbon double bond can also undergo electrophilic addition reactions under specific conditions, for instance, with halogens.
The reactivity of this system is summarized in the table below.
| Reaction Type | Attacking Species | Site of Attack | Product Type |
| Nucleophilic Addition (Michael) | Nucleophiles (e.g., amines, thiols, carbanions) | β-carbon | Saturated ketone derivative |
| Nucleophilic Acyl Addition | Nucleophiles (e.g., organometallics) | Carbonyl carbon | Tertiary alcohol derivative |
| Electrophilic Addition | Electrophiles (e.g., halogens) | C=C double bond | Dihalo-ketone derivative |
Functional Group Transformations of the Nitro Moiety
The nitro group is a versatile functional group that can be transformed into various other functionalities, significantly expanding the synthetic utility of the parent molecule.
One of the most crucial transformations of the nitro group is its reduction to a primary amine (amino group). This conversion is fundamental for the synthesis of many nitrogen-containing heterocyclic compounds. A variety of reducing agents can accomplish this transformation, with the choice of reagent often depending on the desired selectivity and the presence of other reducible functional groups. masterorganicchemistry.comwikipedia.org
Common methods for the reduction of aromatic nitro groups include:
Catalytic Hydrogenation: This method employs hydrogen gas (H₂) in the presence of a metal catalyst such as palladium on carbon (Pd/C), platinum(IV) oxide (PtO₂), or Raney nickel. masterorganicchemistry.comcommonorganicchemistry.com While highly effective, catalytic hydrogenation can sometimes also reduce the α,β-unsaturated double bond, requiring careful control of reaction conditions to achieve selective reduction of the nitro group. chemeurope.com
Metal-Acid Systems: Easily oxidized metals like iron (Fe), tin (Sn), or zinc (Zn) in the presence of an acid (e.g., hydrochloric acid, HCl) are widely used for this reduction. masterorganicchemistry.com These conditions are often chemoselective, leaving the enone system intact.
Other Reagents: Tin(II) chloride (SnCl₂) is another mild and effective reagent for selectively reducing nitro groups in the presence of other sensitive functionalities. commonorganicchemistry.com
The product of this reaction, 1-(2-aminophenyl)prop-2-en-1-one, is a key intermediate for subsequent cyclization reactions.
Cyclization and Rearrangement Reactions
The strategic placement of the nitro group ortho to the propenone side chain allows this compound to serve as an excellent precursor for various intramolecular cyclization reactions, leading to the formation of important heterocyclic scaffolds.
Reductive cyclization is a powerful strategy that combines the reduction of the nitro group and an intramolecular cyclization in a single synthetic sequence. This approach provides an efficient route to fused heterocyclic systems.
Quinoline Synthesis: Quinolines are significant structural motifs found in many pharmaceuticals and natural products. organic-chemistry.org The synthesis of quinolines can be achieved from ortho-nitro-substituted precursors through reductive cyclization. organic-chemistry.org For instance, the reduction of the nitro group in a related o-nitrophenyl propargyl alcohol, followed by an acid-catalyzed rearrangement, generates an enone intermediate that cyclizes to form substituted quinolines in good yields. organic-chemistry.orgnih.gov This highlights a general strategy where the in-situ generated amino group attacks the α,β-unsaturated ketone system, leading to the quinoline core after dehydration.
Indole Synthesis: Indoles are another class of privileged heterocyclic structures. Palladium-catalyzed reductive cyclization of 2-nitrostyrenes and related compounds using carbon monoxide as the reducing agent is a well-established method for indole synthesis. nih.gov This methodology can be applied in a double reductive cyclization of 1,4-dialkenyl-2,3-dinitrobenzenes to construct complex pyrrolo[3,2-g]indoles, demonstrating the power of this reaction for building intricate molecular frameworks. nih.gov
The carbonyl group of this compound can react with hydrazine or its substituted derivatives to form hydrazones. nih.gov This reaction is a condensation process where the nucleophilic nitrogen of the hydrazine attacks the electrophilic carbonyl carbon, followed by the elimination of a water molecule.
Hydrazones are valuable intermediates in their own right and can be used in further synthetic transformations, such as the Fischer indole synthesis or the Wolff-Kishner reduction. The formation of hydrazone derivatives from nitrophenyl-containing compounds is a documented process. researchgate.net
Applications as Building Blocks in Complex Organic Synthesis
The diverse reactivity of this compound makes it a valuable C-1 building block in organic synthesis. thieme.de Nitro compounds, in general, are considered indispensable building blocks for the synthesis of pharmaceutically relevant molecules due to the ease with which the nitro group can be transformed into other functional groups. frontiersin.org
The ability to undergo conjugate additions, coupled with the versatile chemistry of the nitro group, allows for the introduction of complexity in a controlled manner. The most prominent application is its use as a precursor for heterocyclic synthesis. The reductive cyclization pathways leading to indoles and quinolines are prime examples of its utility in constructing core structures of biologically active compounds and complex natural products. organic-chemistry.orgnih.gov
Synthesis of Polysubstituted Heterocycles
The strategic placement of a nitro group on the phenyl ring, combined with the reactive enone system, makes this compound a valuable building block for the construction of various heterocyclic scaffolds. A notable application is in the one-pot synthesis of 2-aroylindoles and 2-arylquinolines.
In a study, the reductive cyclization of 3-(2-nitrophenyl)-1-arylprop-2-en-1-ones using triethylphosphite under microwave irradiation was investigated. This reaction yielded both 2-aroylindoles and, notably, 2-arylquinolines. The formation of 2-arylquinolines through this methodology was previously unreported. For instance, the reaction of 3-(2-nitrophenyl)-1-phenylprop-2-en-1-one with six equivalents of triethylphosphite at 110 °C for 60 minutes under microwave irradiation produced 2-benzoylindole and 2-phenylquinoline. tandfonline.com
The optimized reaction conditions and the yields of the resulting heterocyclic compounds are summarized in the table below.
| Starting Material | Reagent | Conditions | Products | Yields |
| 3-(2-Nitrophenyl)-1-phenylprop-2-en-1-one | Triethylphosphite | Microwave, 110 °C, 60 min | 2-Benzoylindole and 2-Phenylquinoline | 62% and 28% respectively |
This method provides a direct and efficient route to these important heterocyclic cores, which are prevalent in many biologically active compounds. The reaction proceeds through a reductive cyclization mechanism, where the nitro group is reduced, followed by an intramolecular cyclization to form the respective indole or quinoline ring system.
Total Synthesis of Natural Product Analogues (e.g., Luotonin A)
The chemical versatility of this compound extends to the total synthesis of complex natural products and their analogues. A significant example is its application in a concise and efficient synthesis of Luotonin A, a pentacyclic quinazoline-derived alkaloid known for its potential anticancer properties.
A synthetic route to Luotonin A utilizes this compound as a key building block. The synthesis involves a Michael addition reaction between ethyl 4-oxo-3,4-dihydroquinazoline-2-carboxylate and this compound. This initial step is followed by a spontaneous intramolecular Claisen condensation. researchgate.net This sequence efficiently constructs the core structure of the Luotonin A skeleton. The use of this compound in this context highlights its role as a valuable C3 synthon for the elaboration of the quinoline portion of the final pentacyclic system. researchgate.netnih.gov
The key steps in this synthetic approach are outlined below:
| Reactant 1 | Reactant 2 | Key Reactions | Product Intermediate |
| Ethyl 4-oxo-3,4-dihydroquinazoline-2-carboxylate | This compound | Michael Addition, Intramolecular Claisen Condensation | Enolizable 1,3-diketone precursor to Luotonin A |
This synthetic strategy offers a streamlined approach to Luotonin A and provides a platform for the preparation of various analogues for structure-activity relationship studies.
Advanced Material Science Applications
Nonlinear Optical (NLO) Properties
Nonlinear optical materials are substances that exhibit a nonlinear response to an applied optical field, a property that is crucial for applications in photonics and optoelectronics, such as frequency conversion and optical switching. Chalcones, in general, are recognized as promising NLO materials due to their extended π-electron systems that facilitate intramolecular charge transfer (ICT) from an electron-donating group to an electron-accepting group.
First-order hyperpolarizability (β) and second-order hyperpolarizability (γ) are key parameters that quantify the NLO response of a molecule. Theoretical calculations, often employing Density Functional Theory (DFT), are commonly used to predict these values for new materials.
For a comparative understanding, the table below presents theoretical first hyperpolarizability values for a related nitro-substituted chalcone (B49325), (E)-1-(4-Nitrophenyl)-3-phenylprop-2-en-1-one (4NP3P), in various solvents, as calculated at the DFT/CAM-B3LYP/6-311+G(d) level. These values illustrate the influence of the solvent environment on the NLO properties.
| Compound | Solvent | First Hyperpolarizability (β) in esu |
|---|
The NLO response of chalcones is intrinsically linked to their molecular structure. The key factors influencing the NLO properties include:
π-Conjugated System: The α,β-unsaturated ketone bridge connecting the two aromatic rings creates a delocalized π-electron system, which is essential for efficient intramolecular charge transfer.
Electron Donor-Acceptor Groups: The presence of an electron-donating group on one aromatic ring and an electron-accepting group on the other enhances the ICT process, leading to a larger hyperpolarizability. In 1-(2-nitrophenyl)prop-2-en-1-one, the nitro group acts as a strong electron acceptor.
Planarity of the Molecule: A more planar molecular structure generally leads to better π-electron delocalization and, consequently, a stronger NLO response. However, steric hindrance, as might be expected from the ortho-nitro group in this compound, can lead to a non-planar conformation, potentially affecting the NLO properties. Crystal structure studies of related compounds, such as (E)-3-(4-Fluorophenyl)-1-(2-nitrophenyl)prop-2-en-1-one, show a significant dihedral angle between the two benzene (B151609) rings, indicating a twisted conformation.
Potential in Sensing Applications (e.g., Anion Sensing)
Recent research has highlighted the potential of chalcone derivatives as chemosensors for various analytes, including anions. mdpi.com The ability to detect specific anions is of great importance in various fields, including environmental monitoring and biological process analysis.
Nitro-substituted chalcones, in particular, are considered promising candidates for anion sensing. mdpi.com The electron-withdrawing nature of the nitro group can enhance the acidity of nearby protons, making them more likely to interact with anions through hydrogen bonding. This interaction can lead to a detectable signal, such as a change in color (colorimetric sensor) or fluorescence.
While specific studies on the anion sensing capabilities of this compound are not detailed in the available literature, the general principles suggest its potential in this area. The sensing mechanism would likely involve the formation of a hydrogen bond between an anion and a hydrogen atom on the chalcone backbone, with the electronic properties of the molecule being perturbed by this interaction, leading to a measurable optical response. Further experimental and theoretical investigations are needed to explore and validate the efficacy of this compound as a selective anion sensor.
Q & A
Q. What are the standard synthetic protocols for preparing 1-(2-nitrophenyl)prop-2-en-1-one and its derivatives?
The Claisen-Schmidt condensation is widely used. A typical procedure involves reacting 2-nitroacetophenone with aromatic aldehydes (e.g., 4-ethylbenzaldehyde, thiophene-2-carbaldehyde) in ethanol or methanol under acidic catalysis (e.g., thionyl chloride or NaOH). The reaction is refluxed for 4–8 hours, followed by purification via column chromatography or recrystallization . For example, (E)-1-(2-nitrophenyl)-3-(thiophen-2-yl)prop-2-en-1-one was synthesized using thiophene-2-carbaldehyde and 2-nitroacetophenone, yielding colorless crystals after purification .
Q. How are spectroscopic techniques (NMR, IR) employed to confirm the structure of this compound derivatives?
- IR Spectroscopy : The carbonyl (C=O) stretch appears at ~1680–1700 cm⁻¹, while the nitro (NO₂) group shows asymmetric and symmetric stretches at ~1520 cm⁻¹ and ~1340 cm⁻¹, respectively .
- ¹H NMR : The enone system (CH=CH-C=O) produces characteristic doublets between δ 7.5–8.5 ppm for the α,β-unsaturated protons. Aromatic protons from the 2-nitrophenyl group appear as multiplets in δ 7.5–8.3 ppm .
Q. What crystallization strategies yield high-quality single crystals for X-ray diffraction studies?
Slow evaporation of a saturated solution in polar aprotic solvents (e.g., ethanol, chloroform) at room temperature is effective. For example, 3-(4-methoxyphenyl)-1-(2-nitrophenyl)prop-2-en-1-one crystallized in the monoclinic space group P2₁/c using ethanol, with unit cell parameters a = 11.594 Å, b = 7.7736 Å, and c = 15.174 Å .
Advanced Research Questions
Q. What mechanistic insights explain the unexpected cyclization of this compound into 2-alkylideneindolin-3-ones?
Under basic conditions (e.g., KCN in ethanol), the nitro group facilitates intramolecular cyclization via nucleophilic attack of the enolate oxygen on the adjacent aromatic ring, forming a six-membered transition state. This proceeds through a Michael addition pathway, confirmed by isolating intermediates and monitoring reaction progress via HPLC .
Q. How can graph set analysis elucidate hydrogen-bonding patterns in the crystal lattice of this compound derivatives?
Etter’s graph set theory categorizes hydrogen bonds into D (donors) and A (acceptors). For example, in 3-(4-methoxyphenyl)-1-(2-nitrophenyl)prop-2-en-1-one, C–H···O interactions form R₂²(8) motifs, stabilizing the crystal packing. Software like Mercury or CrystalExplorer visualizes these networks .
Q. What are the best practices for refining X-ray diffraction data using SHELX software?
Q. How can contradictions between spectroscopic and crystallographic data be resolved?
Discrepancies in bond lengths (e.g., C=O in IR vs. XRD) arise from dynamic effects in solution vs. static crystal environments. Cross-validate using DFT calculations (e.g., Gaussian) to compare experimental and theoretical vibrational frequencies or NMR chemical shifts .
Q. How do electron-withdrawing/donating substituents on the aromatic ring influence the reactivity of this compound?
Electron-withdrawing groups (e.g., –NO₂) increase electrophilicity of the α,β-unsaturated carbonyl, accelerating nucleophilic additions. Conversely, electron-donating groups (e.g., –OCH₃) reduce reactivity but enhance stability. Substituent effects are quantified via Hammett σ constants in kinetic studies .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
